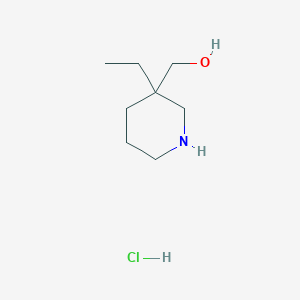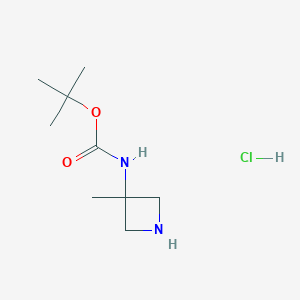![molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1](/img/structure/B1446580.png)
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride
Overview
Description
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride , also known by its chemical formula C~15~H~23~ClN , is a synthetic organic compound. It belongs to the class of amines and contains an adamantane (tricyclo[3.3.1.1~3,7~]decane) moiety. The compound is typically encountered as a white crystalline powder.
Synthesis Analysis
The synthesis of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route may include the following:
- Adamantane Derivatization : Starting with adamantane, functionalization occurs to introduce the 1-adamantyl group.
- Amination : The 2-methylphenyl group is introduced via an amination reaction, where an amine group replaces a hydrogen atom on the phenyl ring.
- Hydrochloride Salt Formation : The final step involves treating the amine compound with hydrochloric acid to form the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride consists of an adamantane cage fused to a phenyl ring. The amine nitrogen atom is protonated by the chloride ion, resulting in the hydrochloride salt. The three-dimensional arrangement of atoms influences its physical properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The adamantyl and phenyl groups can undergo substitution reactions with other functional groups.
- Redox Reactions : The amine moiety may be oxidized or reduced under appropriate conditions.
- Acid-Base Reactions : The hydrochloride salt can act as an acid or base in suitable environments.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 150-160°C .
- Solubility : It is soluble in polar solvents like water due to the hydrochloride salt.
- Stability : Stable under normal conditions but may degrade upon exposure to extreme heat or light.
Safety And Hazards
- Toxicity : As with any amine compound, caution is necessary. Consult safety data sheets for specific toxicity information.
- Handling : Proper lab practices, protective gear, and ventilation are essential.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research avenues for [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride could include:
- Biological Activity : Investigate its potential as a drug candidate.
- Functionalization : Explore further derivatization for specific applications.
- Crystallography : Determine its crystal structure for better understanding.
properties
IUPAC Name |
5-(1-adamantyl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXUVZSJTZXZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)







